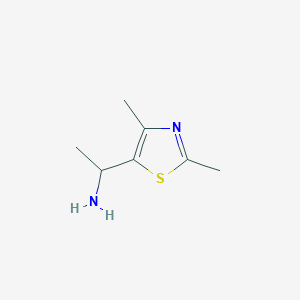

1-(Dimethyl-1,3-thiazol-5-yl)ethan-1-amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

作用機序

MC-DOXHZNは、以下の機序を通じてその効果を発揮します。

プロドラッグ活性化: 酸性条件下で、ヒドラゾン結合が加水分解され、活性なドキソルビシンが放出されます。

DNAトポイソメラーゼII阻害: ドキソルビシンはDNAトポイソメラーゼIIを阻害し、がん細胞におけるDNA損傷とアポトーシスにつながります。

分子標的と経路: 主な分子標的はDNAトポイソメラーゼIIであり、関与する経路にはDNA損傷応答とアポトーシスシグナル伝達が含まれます。

準備方法

合成経路と反応条件

MC-DOXHZNの合成には、ドキソルビシンとマレイミドカプロイルヒドラゾンリンカーの結合が含まれます。このプロセスは通常、以下の手順が含まれます。

ドキソルビシンの活性化: ドキソルビシンは、最初に適切な活性化剤と反応させて活性化されます。

マレイミドカプロイルヒドラゾンとの結合: 活性化されたドキソルビシンは、その後、制御された条件下でマレイミドカプロイルヒドラゾンと結合され、MC-DOXHZNが形成されます。

工業生産方法

MC-DOXHZNの工業生産は、同様の合成経路に従いますが、より大規模に行われます。このプロセスには以下が含まれます。

バルク合成: 大量量のドキソルビシンとマレイミドカプロイルヒドラゾンが合成され、精製されます。

結合と精製: 結合反応は大型反応器で行われ、その後、結晶化やクロマトグラフィーなどの精製工程を経て、高純度のMC-DOXHZNが得られます。

化学反応の分析

反応の種類

MC-DOXHZNは、以下を含むいくつかの種類の化学反応を起こします。

加水分解: ヒドラゾン結合は、酸性条件下で加水分解を受けやすく、ドキソルビシンを放出します。

一般的な試薬と条件

加水分解: ヒドラゾン結合の加水分解を誘発するために、酸性条件(pH < 5)が一般的に使用されます。

生成される主な生成物

加水分解: 加水分解の主な生成物はドキソルビシンです。

科学的研究の応用

MC-DOXHZNは、以下を含む幅広い科学研究への応用を持っています。

化学: プロドラッグ活性化と標的薬物送達システムを研究するためのモデル化合物として使用されます。

生物学: 細胞研究で、薬物の取り込みと放出のメカニズムを調べるために使用されます。

医学: 特に標的化学療法において、がん治療のプレ臨床研究で使用されます。

類似化合物との比較

MC-DOXHZNは、以下のような他の類似化合物と比較することができます。

ドキソルビシン: MC-DOXHZNの標的送達機能を持たない、親化合物。

アルドキソルビシン: 別のリンカーを持つ、ドキソルビシンの別のプロドラッグであり、代替の薬物動態特性を提供します。

カンプトテシン: 異なる作用機序を持つ、トポイソメラーゼI阻害剤。

MC-DOXHZNは、酸感受性ヒドラゾン結合を持つため、酸性腫瘍微小環境での標的薬物放出が可能となり、ユニークです。 .

生物活性

1-(Dimethyl-1,3-thiazol-5-yl)ethan-1-amine is a thiazole derivative that has garnered attention due to its diverse biological activities. This article presents a detailed overview of its biological properties, mechanisms of action, and relevant research findings.

IUPAC Name: 1-(2,4-dimethyl-1,3-thiazol-5-yl)ethanamine

Molecular Formula: C7H12N2S

Molecular Weight: 156.25 g/mol

Solubility: Slightly soluble in water; soluble in alcohol and ether.

Thiazole derivatives, including this compound, exhibit their biological effects through various mechanisms:

- Target Enzymes: These compounds often interact with cellular oxidoreductase enzymes, influencing metabolic pathways and cellular respiration.

- Biochemical Pathways: They have been noted for their roles in antioxidant activity, anti-inflammatory responses, antimicrobial effects, and potential anticancer properties .

Biological Activities

The compound has shown promise in several areas:

Antimicrobial Activity

Research indicates that thiazole derivatives possess significant antimicrobial properties. In vitro studies have demonstrated effectiveness against various bacterial strains and fungi. For instance, compounds similar to this compound have been tested against pathogens like Staphylococcus aureus and Escherichia coli, showing notable inhibition zones .

Anticancer Potential

Thiazole derivatives are being explored for their anticancer activities. Studies have reported that certain thiazole compounds can induce apoptosis in cancer cells through mechanisms involving the inhibition of Bcl-2 proteins and other apoptotic pathways. For example, thiazoles have shown IC50 values less than that of standard chemotherapeutics like doxorubicin in various cancer cell lines .

Neuroprotective Effects

There is emerging evidence suggesting that these compounds may exert neuroprotective effects. They are being investigated for their potential to alleviate neurodegenerative conditions by modulating neurotransmitter systems and reducing oxidative stress within neural tissues .

Case Studies

Several studies highlight the efficacy of thiazole derivatives:

-

Study on Antitumor Activity:

A recent study evaluated a series of thiazole derivatives for their cytotoxic effects on human glioblastoma cells. The results indicated that specific structural modifications significantly enhanced their activity, with some compounds achieving IC50 values lower than 10 µM . -

Antimicrobial Efficacy:

In another investigation, a compound structurally related to this compound was tested against multidrug-resistant bacterial strains. The results demonstrated potent antimicrobial activity with a minimum inhibitory concentration (MIC) in the low micromolar range .

Data Tables

特性

IUPAC Name |

1-(2,4-dimethyl-1,3-thiazol-5-yl)ethanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N2S/c1-4(8)7-5(2)9-6(3)10-7/h4H,8H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIJYHZZFVMCOKK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)C)C(C)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。